molecular formula C21H18BrN5O2 B2547265 N-(4-bromophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 894996-45-3

N-(4-bromophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2547265
CAS RN: 894996-45-3
M. Wt: 452.312
InChI Key: FHOGPNLSDHHBKI-UHFFFAOYSA-N
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Description

The compound "N-(4-bromophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide" is a derivative of antipyrine and pyrazolo[3,4-d]pyrimidine, which are classes of compounds known for their pharmaceutical relevance. Although the specific compound is not directly studied in the provided papers, the papers do discuss closely related structures and their biological activities, which can provide insights into the potential properties and applications of the compound .

Synthesis Analysis

The synthesis of antipyrine derivatives, such as those reported in paper , typically involves the formation of the pyrazolone core followed by the introduction of various substituents at the phenyl ring. The synthesis is carried out under controlled conditions to yield the desired products with good purity and yield. The compounds are then characterized spectroscopically to confirm their structures.

Molecular Structure Analysis

The molecular structure of antipyrine derivatives is characterized by the presence of a pyrazolone core with various substituents that can influence the molecule's overall geometry and intermolecular interactions. X-ray crystallography, as discussed in paper , reveals that these compounds can crystallize in specific space groups and exhibit hydrogen bonding and π-interactions, which are crucial for the stability of the crystal packing.

Chemical Reactions Analysis

The reactivity of such compounds is often explored through computational methods, as seen in paper , where Density Functional Theory (DFT) calculations are used to analyze the electronic structure. The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity of a molecule. A small gap suggests a higher chemical reactivity, which is essential for understanding the molecule's behavior in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of antipyrine derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and biological activity. For instance, the intermolecular interactions, as described in paper , play a significant role in determining the solid-state properties of these compounds. Additionally, the electronic structure analysis provided in paper offers insights into the physicochemical parameters that are important for the molecule's interaction with biological targets.

Relevant Case Studies

While the specific compound is not directly studied, related compounds have been evaluated for their biological activities. For example, paper discusses pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), which is an early biomarker of neuroinflammatory processes. These studies involve the synthesis of derivatives, their in vitro biological evaluation, radiolabeling, and in vivo PET imaging to assess their potential as biomarkers.

Scientific Research Applications

Synthesis and Characterization

Research efforts have been centered on the synthesis of novel polyheterocyclic ring systems and heterocycles incorporating the pyrazolo[3,4-d]pyrimidine moiety, demonstrating the versatility and potential utility of these compounds in various scientific applications. For instance, Abdel‐Latif et al. (2019) explored the synthesis of new polyheterocyclic ring systems derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, showcasing the potential of these compounds in constructing complex molecular architectures with potential biological activities Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019. Similarly, Rahmouni et al. (2014) focused on synthesizing novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, highlighting the chemical diversity and synthetic accessibility of these compounds Rahmouni, Anis Romdhane, Abderrahim Ben Said, V. Guérineau, D. Touboul, & H. Jannet, 2014.

Potential Biological Activities

The synthesized pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for various biological activities, including antimicrobial and antitumor activities. Bondock et al. (2008) investigated the antimicrobial activity of heterocycles incorporating the antipyrine moiety, revealing that some compounds exhibit promising antimicrobial properties Bondock, Ramy Rabie, Hassan A Etman, & Ahmed A Fadda, 2008. Additionally, El-Morsy et al. (2017) conducted in vitro antitumor evaluation of new pyrazolo[3,4-d]pyrimidine derivatives against the human breast adenocarcinoma cell line MCF7, identifying compounds with mild to moderate activity El-Morsy, Mohamed El-Sayed, & Hamada S. Abulkhair, 2017.

properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O2/c1-13-4-3-5-18(14(13)2)27-20-17(10-24-27)21(29)26(12-23-20)11-19(28)25-16-8-6-15(22)7-9-16/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOGPNLSDHHBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

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